

# Seletalisib: A Technical Guide for the Investigation of Activated PI3Kδ Syndrome (APDS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seletalisib |           |
| Cat. No.:            | B610767     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3K $\delta$ ) Syndrome (APDS), also known as PASLI disease, is a rare primary immunodeficiency characterized by immune dysregulation, recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2][3] The disease stems from gain-of-function (GOF) mutations in the PIK3CD gene (encoding the p110 $\delta$  catalytic subunit of PI3K $\delta$ ), defining APDS1, or loss-of-function (LOF) mutations in the PIK3R1 gene (encoding the p85 $\alpha$  regulatory subunit), defining APDS2.[1][4][5][6] Both genetic variants lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and differentiation, particularly in leukocytes.[1][2][7][8]

**Seletalisib** (formerly UCB-5857) is a potent and selective small-molecule inhibitor of the PI3K $\delta$  isoform.[9][10][11] Its high selectivity for the  $\delta$ -isoform, which is predominantly expressed in hematopoietic cells, makes it a valuable tool for studying the specific pathological consequences of PI3K $\delta$  overactivation in APDS and a potential therapeutic agent for mitigating its clinical manifestations.[7][12] This guide provides a comprehensive technical overview of **Seletalisib**, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.



#### **Mechanism of Action**

The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). In a resting state, the p85 $\alpha$  subunit inhibits the catalytic activity of p110 $\delta$ .[2] Upon activation by upstream signaling, this inhibition is relieved, allowing p110 $\delta$  to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn activate the mTOR pathway, leading to cell growth and proliferation.[1][2]

In APDS, this pathway is constitutively active.

- APDS1: GOF mutations in PIK3CD render the p110 $\delta$  subunit intrinsically hyperactive.[1]
- APDS2: LOF mutations in PIK3R1 impair the p85 $\alpha$  subunit's ability to inhibit p110 $\delta$ , resulting in its overactivation.[1][4][5]

**Seletalisib** exerts its effect by selectively binding to the ATP-binding site of the p110 $\delta$  catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade. This targeted inhibition normalizes the pathological hyperactivation of the pathway observed in APDS patient cells.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the potency, selectivity, and clinical effects of **Seletalisib** in the context of APDS.

Table 1: Seletalisib In Vitro Potency and Selectivity



| Target                                  | IC50 Value (nM)    | Selectivity vs.<br>Pl3Kδ | Reference |
|-----------------------------------------|--------------------|--------------------------|-----------|
| ΡΙ3Κδ                                   | 12                 | -                        | [9]       |
| РІЗКу                                   | -                  | 24-fold                  | [9]       |
| ΡΙ3Κα                                   | -                  | >303-fold                | [9]       |
| РІЗКβ                                   | -                  | >303-fold                | [9]       |
| T Cell Differentiation & Function       | 2 - 31             | -                        | [12]      |
| B Cell Activation & Proliferation       | 16 - 49            | -                        | [12]      |
| Ramos Cell p-AKT<br>Inhibition          | 15                 | -                        | [9]       |
| APDS1 T Cell Blast p-<br>AKT Inhibition | 8 (Geometric Mean) | -                        | [10]      |

| APDS2 T Cell Blast p-AKT Inhibition | 13 (Geometric Mean) | - |[10] |

Table 2: Clinical and Immunological Effects of **Seletalisib** in APDS Patients (Phase 1b Open-Label Study) A 12-week study involving 7 patients (3 APDS1, 4 APDS2) with a median age of 15 years, receiving 15-25 mg/day **Seletalisib**.[10][11]



| Parameter                     | Observation             | Number of Patients<br>Affected | Reference |
|-------------------------------|-------------------------|--------------------------------|-----------|
| Clinical Improvements         |                         |                                |           |
| Peripheral<br>Lymphadenopathy | Improved                | 2 of 7                         | [10][11]  |
| Lung Function                 | Improved                | 1 of 7                         | [10][11]  |
| Thrombocyte Counts            | Improved                | 1 of 7                         | [10][11]  |
| Chronic Enteropathy           | Improved                | 1 of 7                         | [10][11]  |
| Immunological<br>Changes      |                         |                                |           |
| Transitional B Cells          | Decreased<br>Percentage | -                              | [10][11]  |
| Naive B Cells                 | Increased Percentage    | -                              | [10][11]  |
| Senescent CD8+ T<br>Cells     | Decreased<br>Percentage | -                              | [10][11]  |
| p-S6+ CD19+ B Cells           | Decreased from baseline | -                              | [10]      |

Table 3: Safety and Tolerability of **Seletalisib** in APDS (Phase 1b Study)



| Event Type                            | Adverse Events<br>Reported                                                                                                                                                          | Number of Patients<br>Affected | Reference |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|-----------|
| Seletalisib-Related<br>Adverse Events | Hepatic enzyme increase, dizziness, aphthous ulcer, arthralgia, arthritis, increased appetite, increased weight, restlessness, tendon disorder, potential druginduced liver injury. | 4 of 7                         | [10][11]  |

| Serious Adverse Events | Hospitalization, colitis, potential drug-induced liver injury. | 3 of 7 | [10][11] |

## **Visualizations: Pathways and Workflows**















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

#### Foundational & Exploratory





- 1. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated PI3Kδ syndrome reviewing challenges in diagnosis and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 5. all-imm.com [all-imm.com]
- 6. An updated review on activated PI3 kinase delta syndrome (APDS) PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [Seletalisib: A Technical Guide for the Investigation of Activated PI3Kδ Syndrome (APDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610767#seletalisib-for-studying-activated-pi3k-syndrome-apds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com